REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1.[N+:13]([O-])([OH:15])=[O:14].O.[OH-].[Na+]>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([N+:13]([O-:15])=[O:14])[CH:6]=1 |f:3.4|
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Name
|
|
Quantity
|
165.2 g
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Type
|
reactant
|
Smiles
|
COC(NC1=CC=C(C=C1)C)=O
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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1.7 mol
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Type
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reactant
|
Smiles
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[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
450 mL
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
|
112 g
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Type
|
reactant
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Smiles
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[OH-].[Na+]
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Name
|
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Quantity
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100 mL
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Type
|
solvent
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Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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the mixture is stirred for a further hour at 20° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with a stirrer
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Type
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TEMPERATURE
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Details
|
reflux condenser
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Type
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ADDITION
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Details
|
are added simultaneously in the course of 1 hour, at 20° C. and under normal pressure
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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the temperature being maintained by external cooling
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Type
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ADDITION
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Details
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After completion of the dropwise addition
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Type
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EXTRACTION
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Details
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the resulting solution is extracted twice with 100 ml of water at a time
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Type
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DISTILLATION
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Details
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the organic solvent is then distilled off
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Type
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ADDITION
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Details
|
This crude product is introduced into dilute sodium hydroxide solution
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Type
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TEMPERATURE
|
Details
|
the mixture is heated to 95° C.
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Type
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DISTILLATION
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Details
|
whilst distilling off the methanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
COC(NC1=CC(=C(C=C1)C)[N+](=O)[O-])=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |